8-Amino-1-naphthol
Overview
Description
Synthesis Analysis The synthesis of 8-Amino-1-naphthol can involve different routes, including the direct amination of naphthol derivatives or through the coupling reactions of naphthalene compounds. Methods such as chemical oxidative polymerization have been reported, offering insights into the efficient synthesis of related oligomers without the need for additional external templates or dopants (Doğan et al., 2015).
Molecular Structure Analysis The geometry and structure of 8-Amino-1-naphthol, including its ground and excited states in solvents, have been the subject of theoretical studies. It exists in two forms: cis and trans, with cis being the most stable due to intramolecular hydrogen bonding. Solvent effects further support the presence of this hydrogen bonding and suggest the possibility of proton transfer with solvent assistance (El-Rayyes & Htun, 2004).
Chemical Reactions and Properties 8-Amino-1-naphthol participates in various chemical reactions due to its reactive amino and hydroxyl groups. It has been used in the synthesis of naphtho[1,8-bc]pyran derivatives through hydroxy group directed C-H bond cleavage under rhodium catalysis, demonstrating its utility in constructing complex polycyclic compounds (Mochida et al., 2010).
Physical Properties Analysis Studies on the photophysical behavior of 8-Amino-1-naphthol in various solvents and pH values have shown that it exhibits unique photo-prototropic behavior, different from its parent molecule, 2-naphthol. This behavior includes changes in spectral properties and indicates an equilibrium between cationic and neutral forms in the excited state at lower pH values (Gahlaut et al., 2013).
Scientific Research Applications
Theoretical Studies on Structure and Hydrogen Bonding
8-Amino-1-naphthol (8-AN) has been the subject of theoretical studies to understand its structure and hydrogen bonding, both in the ground and excited states. The molecule exists in two forms, cis and trans, with the cis form being more stable. Intramolecular hydrogen bonding is a key feature, and solvent effects support the presence of this bonding and suggest the possibility of proton transfer (El-Rayyes & Htun, 2004).
Wastewater Treatment Application
8-Amino-1-naphthol derivatives are used in the chemical industry for the synthesis of dyes. A study on the wastewater treatment from H-acid manufacturing, a derivative of naphthalene, showed the effectiveness of ferrous ion-peroxide oxidation in removing contaminants (Zhu, Yang, & Wang, 1996).
Photochemistry and Excited State Behavior
Research on 8-amino 2-naphthol explored its photophysical behavior in various solvents and pH values. The study revealed unique photo-prototropic behavior compared to its parent molecule, 2-naphthol, and identified various ground and excited state species (Gahlaut et al., 2013).
Investigation in Different Micellar Environments
The photophysical properties of 8-amino 2-naphthol in different surfactants (cationic, anionic, and non-ionic) were studied. This research aimed to understand changes in the excited state deactivation of the molecule in various environments (Pandey et al., 2019).
Polymerization and Material Applications
A study reported the polymerization of 8-amino-2-naphthol without external templates, surfactants, or dopants. The resulting oligomer exhibited multicolor emission behavior and was characterized for its electrochemical properties, suggesting potential applications in materials science (Doğan et al., 2015).
Electropolymerization for Electroactive Films
Research into the electrooxidation of amino-naphthol derivatives, such as 5-amino-1-naphthol, has led to the creation of electroactive films with potential applications in various electronic devices (Ohsaka et al., 1991).
Safety And Hazards
Future Directions
The future directions of 8-Amino-1-naphthol are not explicitly mentioned in the retrieved sources. However, it is worth noting that 1-naphthols, including 8-Amino-1-naphthol, have been studied for their potential applications in developing efficient multifunctional material systems due to their useful properties and good stability6.
Please note that the information provided is based on the available sources and there may be additional information not covered in this analysis.
properties
IUPAC Name |
8-aminonaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNPDEGBVWDHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182581 | |
Record name | 1-Naphthol, 8-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-1-naphthol | |
CAS RN |
2834-91-5 | |
Record name | 8-Aminonaphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC7552 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthol, 8-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-AMINONAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1D4JGJ4F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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